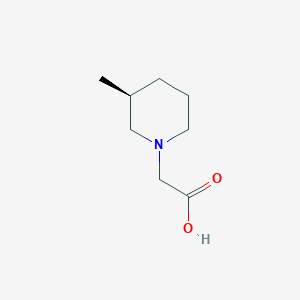
Atrazin-desethyl-2-hydroxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It belongs to the class of diamino-1,3,5-triazines and is characterized by the substitution of a hydroxy group at position 2 of the triazine ring . This compound is of significant interest due to its role in the degradation of atrazine, a widely used herbicide.
準備方法
Synthetic Routes and Reaction Conditions
Atrazin-desethyl-2-hydroxy can be synthesized through the degradation of atrazine using advanced oxidation processes (AOPs). These processes involve the use of different energies such as ultraviolet (UV) light, microwaves (MW), and combined microwave-ultraviolet (MW-UV) radiation. The degradation rates vary with the energy source, with MW-UV showing the highest efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the controlled degradation of atrazine in the presence of specific catalysts and under optimized conditions. The process can be enhanced by adjusting the pH of the solution, which has been shown to improve the degradation rate .
化学反応の分析
Types of Reactions
Atrazin-desethyl-2-hydroxy undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various degradation products.
Substitution: The hydroxy group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and catalysts like cobalt oxide. The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield .
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated and dealkylated derivatives. These products are often less toxic than the parent compound and are of interest in environmental studies .
科学的研究の応用
Atrazin-desethyl-2-hydroxy has several scientific research applications, including:
Environmental Chemistry: It is used to study the degradation pathways of atrazine and other triazine herbicides.
Biology: The compound is investigated for its effects on microbial communities and its role in the bioremediation of contaminated environments.
Medicine: Research is ongoing to explore its potential effects on human health and its interactions with biological systems.
Industry: It is used in the development of new herbicides and in the study of herbicide resistance mechanisms
作用機序
The mechanism of action of atrazin-desethyl-2-hydroxy involves its interaction with various molecular targets and pathways. The compound acts as a Bronsted base, accepting protons from donor molecules. It also participates in redox reactions, leading to the formation of reactive oxygen species (ROS) that can further degrade the compound . The primary molecular targets include enzymes involved in the detoxification of xenobiotics and cellular components susceptible to oxidative stress .
類似化合物との比較
Atrazin-desethyl-2-hydroxy is unique among triazine derivatives due to its specific substitution pattern and its role as a metabolite of atrazine. Similar compounds include:
Atrazine: The parent compound, widely used as a herbicide.
Atrazin-2-hydroxy: Another hydroxylated derivative of atrazine.
Atrazin-desisopropyl-2-hydroxy: A dealkylated and hydroxylated derivative.
These compounds share similar chemical structures but differ in their specific functional groups and degradation pathways, highlighting the unique properties of this compound.
特性
分子式 |
C6H10ClN5O |
|---|---|
分子量 |
203.63 g/mol |
IUPAC名 |
N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C6H10ClN5O/c1-3(2)8-5-9-4(7)10-6(11-5)12-13/h3,13H,1-2H3,(H2,8,9,10,11,12) |
InChIキー |
MRKRYJVAVDUVLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


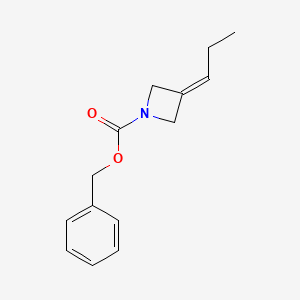
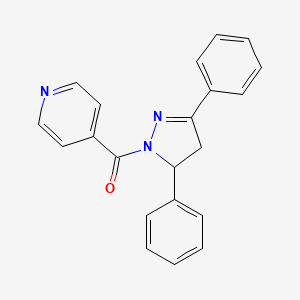
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B13902616.png)
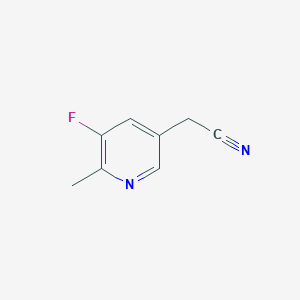
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
![Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13902625.png)


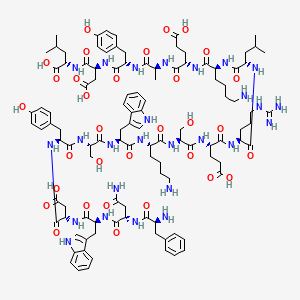
![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)
